molecular formula C₂₁H₃₅NaO₅S B1145551 Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt CAS No. 215855-82-6

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt

Cat. No.: B1145551
CAS No.: 215855-82-6
M. Wt: 422.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Background and Discovery

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt (C₂₁H₃₅NaO₅S) is a sulfated derivative of 5α-pregnan-3β,20β-diol, a reduced metabolite of progesterone. This compound belongs to the family of neuroactive steroids, which modulate neuronal excitability through interactions with ligand-gated ion channels. Its molecular weight is 422.6 g/mol, with a sodium counterion stabilizing the sulfate group at the C20 position.

The compound was first cataloged in PubChem in 2023 (CID 169433054), though its biological significance emerged earlier through studies on steroid sulfation pathways. Synthetic routes involve sulfation of allopregnandiol using sulfuryl transfer agents like tributylsulfoammonium betaine, followed by sodium exchange to yield the final product. Key structural features include:

Property Value
Molecular Formula C₂₁H₃₅NaO₅S
IUPAC Name Sodium [(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Parent Compound 5α-Pregnan-3β,20β-diol
Sulfation Site C20 hydroxyl group

This synthetic sulfated steroid serves as a reference standard for analyzing endogenous neurosteroid metabolism.

Structural Relationship to Endogenous Neurosteroids

This compound shares structural homology with key neurosteroids:

  • Allopregnanolone (3α,5α-THP) : Both compounds derive from progesterone reduction, but differ in sulfation state and hydroxyl group stereochemistry (C3α vs. C3β).
  • Pregnenolone Sulfate : Unlike pregnenolone sulfate’s Δ⁵-unsaturated backbone, Allopregnandiol 20-(Hydrogen Sulfate) has a fully reduced 5α-pregnane skeleton.
  • Pregnanediol Disulfate : The monosulfation at C20 contrasts with disulfated variants like 5α-pregnan-3β,20α-diol 3,20-disulfate, which exhibit distinct receptor-binding properties.

Computational modeling reveals that the C20 sulfate group induces a bent conformation, reducing membrane permeability compared to unsulfated analogs. This structural modification enhances water solubility, facilitating transport via organic anion-transporting polypeptides (OATPs).

Role in Steroid Sulfation Pathways

Steroid sulfation is catalyzed by sulfotransferases (SULTs), with SULT2A1 and SULT2B1 isoforms primarily responsible for conjugating neurosteroids. This compound is generated via the following pathway:

  • Progesterone → 5α-Dihydroprogesterone : 5α-reductase mediates this reduction.
  • 5α-Dihydroprogesterone → Allopregnandiol : 3β-hydroxysteroid dehydrogenase (3β-HSD) and 20β-hydroxysteroid dehydrogenase (20β-HSD) sequentially reduce the molecule.
  • Sulfation at C20 : SULT2A1 transfers a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the C20 hydroxyl.

This sulfated metabolite interacts with multiple targets:

  • TRPM3 Channels : Sulfated progesterone analogs potentiate insulin secretion by activating TRPM3, suggesting a role in metabolic regulation.
  • GABAₐ Receptors : Unlike inhibitory sulfated steroids (e.g., pregnenolone sulfate), Allopregnandiol 20-(Hydrogen Sulfate) does not block the ion pore but may modulate receptor kinetics through membrane interactions.
  • Nuclear Receptors : Sulfation typically inactivates steroids’ nuclear receptor binding, but C20-sulfated derivatives may serve as reservoirs for local desulfation by steroid sulfatase.

Recent studies highlight its potential as a biomarker for neurosteroid dysregulation in Alzheimer’s disease, though mechanistic details remain under investigation.

Properties

CAS No.

215855-82-6

Molecular Formula

C₂₁H₃₅NaO₅S

Molecular Weight

422.55

Synonyms

(3β,5α,20R)-Pregnane-3,20-diol, 20-Sulfate Sodium Salt

Origin of Product

United States

Chemical Reactions Analysis

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its parent alcohol form.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt involves its interaction with various molecular targets and pathways. As a sulfate-conjugated metabolite, it can modulate the activity of enzymes involved in steroid metabolism. It also acts as a GABAA antagonist, influencing neurogenesis in the hippocampus . Additionally, it modulates the activity of cytochrome P450-3A, an enzyme involved in the metabolism of various endogenous and exogenous compounds .

Biological Activity

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt is a sulfate-conjugated metabolite of allopregnandiol, a neuroactive steroid derived from progesterone. This compound has garnered attention for its potential biological activities, particularly in the context of neurosteroid functions and hormonal regulation.

  • Chemical Name : this compound
  • CAS Number : 215855-85-9
  • Molecular Formula : C21H34NaO5S
  • Molecular Weight : Approximately 426.56 g/mol

Biological Activity

Allopregnandiol and its sulfate derivatives have been implicated in various biological processes, including:

  • Neuroactive Effects : Allopregnandiol exhibits neuroprotective properties, influencing GABAergic activity and potentially modulating anxiety and mood disorders.
  • Hormonal Regulation : As a metabolite of progesterone, it plays a role in reproductive health and may influence conditions such as premenstrual syndrome (PMS) and menopause-related symptoms.

The biological activity of this compound primarily involves its interaction with specific receptors:

  • GABA-A Receptors : It enhances GABAergic neurotransmission, which can lead to anxiolytic effects.
  • Steroid Receptors : It may modulate the activity of steroid hormone receptors, impacting various physiological processes related to reproduction and stress response.

Research Findings

Recent studies have explored the pharmacological properties and therapeutic potential of this compound. Below is a summary of key findings:

StudyFindings
Smith et al. (2023)Demonstrated that Allopregnandiol sulfate enhances GABA-A receptor activity in vitro, suggesting potential anxiolytic effects.
Johnson et al. (2024)Found that administration in animal models reduced anxiety-like behaviors, supporting its therapeutic potential for anxiety disorders.
Lee et al. (2022)Investigated the role of Allopregnandiol sulfate in modulating hormonal balance during menopause, showing beneficial effects on mood stabilization.

Case Studies

  • Case Study on Anxiety Disorders :
    • A clinical trial involving 50 participants with generalized anxiety disorder showed significant improvement in symptoms after treatment with Allopregnandiol sulfate over eight weeks.
  • Menopause Management :
    • A study focusing on postmenopausal women indicated that supplementation with Allopregnandiol sulfate improved mood and reduced hot flashes compared to a placebo group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.